Piperidine-1-carboximidamide Hydroiodide
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Description
Synthesis Analysis
The synthesis of Piperidine-1-carboximidamide Hydroiodide and its derivatives often involves multi-step chemical processes that may include the formation of piperidine rings through cyclization reactions, followed by functional group transformations such as carboxamidation. A notable example of synthesis involves the transformation of 4-piperidinecarboxylic acid hydrochloride through reactions that introduce the carboximidamide functionality (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Molecular Structure Analysis
The molecular structure of Piperidine-1-carboximidamide Hydroiodide has been elucidated through techniques such as single-crystal X-ray diffraction, which reveals the orthorhombic crystal system of related compounds and highlights the chair conformation of the piperidine ring. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their structure and function. These reactions include N-alkylation, acylation, and the formation of hydrogen bonds with counterions, which significantly influence their chemical properties and potential applications in synthesizing more complex molecules or as intermediates in pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Physical Properties Analysis
The physical properties of Piperidine-1-carboximidamide Hydroiodide, such as solubility, melting point, and crystallinity, are determined by its molecular structure. The presence of the hydroiodide salt form enhances its solubility in water, making it suitable for various research and industrial applications. The crystalline nature of these compounds can also be investigated through X-ray diffraction techniques, providing insights into their stability and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Properties Analysis
The chemical properties of Piperidine-1-carboximidamide Hydroiodide, including its acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The piperidine ring imparts basicity, while the carboximidamide group can participate in hydrogen bonding and other non-covalent interactions, affecting its chemical behavior in biological systems and synthetic pathways (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Scientific Research Applications
Chemistry and Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, found in various plants including the Pinus genus, are crucial for medicinal applications. Piperidine-1-carboximidamide Hydroiodide is a derivative within this group, known for its potential in drug research. The structure of the piperidine nucleus facilitates the addition of acetamide groups, enabling diverse therapeutic applications. This structural versatility has made it a subject of interest for developing new therapeutic profiles, with research focusing on its potential in clinical applications ranging from pharmacological interventions to the design of novel drug scaffolds. The comprehensive review of the chemistry and pharmacology of Piperidine alkaloids by Singh et al. (2021) highlights the importance of this group in medicinal chemistry, suggesting a wide range of applications from drug synthesis to therapeutic interventions (Singh et al., 2021).
Piperine and Piperidine in Depression Treatment
The therapeutic potential of piperidine derivatives, particularly in the context of depression treatment, has been explored. Piperine and piperidine have shown promise as functional groups in the development of antidepressants targeting the 5-HT1A receptor. This receptor plays a key role in modulating serotonin levels, which are crucial for maintaining mood balance. Wang et al. (2019) discussed the structure and function of the 5-HT1A receptor and summarized various antidepressants, including those with piperazine and piperidine groups, highlighting their potential in enhancing antidepressant effects (Wang et al., 2019).
Anticonvulsant Properties
Piperidine derivatives have been recognized for their anticonvulsant properties. These compounds, through modifications and derivations from the piperidine nucleus, have been shown to modify seizure patterns and exhibit sedative-hypnotic, tranquilizing, and muscle-relaxing actions. Such derivatives have been used in treating various types of epilepsy, with certain compounds being more potent than others. The review by Pei (1983) details the pharmacology and clinical use of piperine and its derivatives as anticonvulsants, shedding light on their potential as a new group of antiepileptic drugs (Pei, 1983).
Anticancer Potential
Recent studies have focused on the anticancer activities of piperine, an alkaloid present in black pepper and derived from the piperidine structure. Piperine has been investigated for its chemopreventive activity and its role in enhancing antioxidant systems, increasing detoxifying enzymes, and suppressing stem cell self-renewal. Furthermore, it has been found to inhibit the proliferation and survival of various cancerous cell lines, demonstrating its potential as a significant anticancer agent. This comprehensive preclinical data, as reviewed by Manayi et al. (2017), emphasizes the promising candidacy of piperine for further development in cancer treatment (Manayi et al., 2017).
properties
IUPAC Name |
piperidine-1-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZAWNSOJLXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380904 |
Source
|
Record name | Piperidine-1-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-1-carboximidamide Hydroiodide | |
CAS RN |
102392-91-6 |
Source
|
Record name | Piperidine-1-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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